N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide
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Description
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide, also known as A-317491, is a selective antagonist of the P2X3 receptor. This receptor is found in sensory neurons and is involved in pain transmission. A-317491 has been studied for its potential use in treating chronic pain conditions.
Scientific Research Applications
Progress in Tetrahydroquinolines Chemistry
Tetrahydroquinoline is a pivotal nitrogen heterocycle, abundant in nature and present in numerous pharmacologically active compounds. Recent reviews summarize advancements in the synthesis and chemical properties of tetrahydroquinolines, emphasizing their synthesis from the mid-2010 to early 2018 period. This work showcases the broad applicability of tetrahydroquinolines in creating pharmacologically relevant molecules (Muthukrishnan, Sridharan, & Menéndez, 2019).
Anticonvulsant Properties and AMPA Receptor Antagonism
Several studies have developed N-substituted 1,2,3,4-tetrahydroisoquinolines to investigate their structure-activity relationships, particularly focusing on their anticonvulsant properties. One derivative showed comparable potency to talampanel, a noncompetitive AMPA receptor antagonist used in clinical trials, indicating potential applications in epilepsy treatment (Gitto et al., 2006).
PET Ligand Development for AMPA Receptors
Research has also focused on synthesizing carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential PET ligands for imaging AMPA receptors, which could help in diagnosing and understanding various brain diseases (Gao, Kong, Clearfield, & Zheng, 2006).
Biological Activity Against Microorganisms
Research on the biological activity of tetrahydroquinoline derivatives against bacteria and fungi has yielded compounds with significant antimicrobial and antitubercular activities. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)17-15(21)16(22)18-13-7-6-12-5-4-8-19(11(3)20)14(12)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEFYAZSAZYFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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